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Compound of Interest

2-Chloro-5-
Compound Name: _
thiophenecarboxaldehyde

Cat. No.: B1662047

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data used for the
characterization of 5-Chloro-2-thiophenecarboxaldehyde (CAS No: 7283-96-7).[1][2][3][4][5]
The document details the expected data from *H Nuclear Magnetic Resonance (NMR), 13C
NMR, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Detailed
experimental protocols for acquiring such data are also provided, alongside a logical workflow
diagram for chemical characterization.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for the identification and
characterization of 5-Chloro-2-thiophenecarboxaldehyde.

'H NMR (Proton NMR) Data

Disclaimer: Specific experimental *H NMR data for 5-Chloro-2-thiophenecarboxaldehyde was
not available in the public domain resources surveyed. The following table presents data for the
parent compound, 2-thiophenecarboxaldehyde, for illustrative purposes. The presence of the
electron-withdrawing chloro group at the 5-position is expected to induce downfield shifts for
the remaining ring protons.

Table 1: lllustrative *H NMR Data for 2-Thiophenecarboxaldehyde (300 MHz, in DMSO-ds)[6]
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Chemical Shift () o Coupling Constant .
Multiplicity Assignment
ppm (J) Hz
9.97 Doublet 1.33 1H, Aldehyde (-CHO)
1H, Thiophene Ring
8.13 Doublet of Doublets 5.05, 1.37
(H5)
1H, Thiophene Ring
8.03 Doublet of Doublets 3.85,1.33
(H3)
1H, Thiophene Ring
7.94 Doublet of Doublets 5.05, 3.85

(H4)

13C NMR (Carbon NMR) Data

Disclaimer: Specific experimental 13C NMR data for 5-Chloro-2-thiophenecarboxaldehyde was
not available in the public domain resources surveyed. The data below for the related
compound, 5-Chloro-2-thiophenecarboxylic acid, is provided for general reference. The
aldehyde carbon would appear significantly downfield (typically 180-200 ppm), and other
carbon shifts would differ from the carboxylic acid derivative.[7][8][9]

Table 2: Reference 13C NMR Data for 5-Chloro-2-thiophenecarboxylic acid

Chemical Shift (6) ppm Assignment (for Carboxylic Acid)

Data not available Expected peaks for C2, C3, C4, C5, and COOH

FT-IR (Infrared) Spectroscopy Data

The following data is interpreted from the gas-phase FT-IR spectrum available from the NIST
Chemistry WebBook.[1]

Table 3: FT-IR Absorption Data for 5-Chloro-2-thiophenecarboxaldehyde
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Wavenumber (cm~?) Intensity Assignment
~3100 Medium Aromatic C-H Stretch

Aldehyde C-H Stretch (Fermi
~2850, ~2750 Weak

doublet)

C=0 Carbonyl Stretch
~1680 Strong )

(conjugated)
~1520, ~1410 Medium Aromatic C=C Ring Stretch
~1230 Medium C-C Stretch / In-plane Bending
~1040 Medium C-H In-plane Bending
~810 Strong C-H Out-of-plane Bending
~750 Strong C-CI Stretch

Mass Spectrometry (MS) Data

The mass spectrum is characterized by a molecular ion peak and a distinctive isotopic pattern
due to the presence of chlorine. The data is sourced from PubChem.[10] The molecular weight
of the compound is 146.59 g/mol .[3][4]

Table 4: Key Mass Spectrometry Data (m/z) for 5-Chloro-2-thiophenecarboxaldehyde

m/z (Mass-to-Charge

. Relative Intensity Assignment

Ratio)

[M+2]* Molecular ion (with 37Cl
148 Moderate )

isotope)

) [M]* Molecular ion (with 3>Cl

146 High _

isotope)
145 High [M-H]* Fragment
117 Moderate [M-CHO]* Fragment
111 Moderate [M-CI]* Fragment
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Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.
Methodology:

e Sample Preparation: Dissolve approximately 5-10 mg of 5-Chloro-2-
thiophenecarboxaldehyde in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCls,
or DMSO-ds). The sample should be free of particulate matter.

 Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for
chemical shift referencing (& = 0.00 ppm). Modern spectrometers can also reference the
residual solvent peak.

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).
e 1H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.

o Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds,
and a relaxation delay of 1-2 seconds.

o Process the resulting Free Induction Decay (FID) with a Fourier transform. Phase and
baseline correct the spectrum.

o Integrate the signals to determine the relative number of protons for each resonance.
e 13C NMR Acquisition:
o Acquire a one-dimensional proton-decoupled carbon spectrum.

o This experiment requires a larger number of scans due to the low natural abundance of
13C'
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o Typical parameters include a 45-degree pulse angle, a longer relaxation delay (2-5
seconds), and broadband proton decoupling.

o Process the data similarly to the *H spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology:
o Sample Preparation (Attenuated Total Reflectance - ATR):

o Place a small drop of liquid 5-Chloro-2-thiophenecarboxaldehyde directly onto the crystal
surface (e.g., diamond or germanium) of the ATR accessory.

o Ensure the crystal is clean before and after the measurement using an appropriate solvent
like isopropanol.

 Instrumentation: Use a benchtop FT-IR spectrometer equipped with an ATR accessory.
o Data Acquisition:

o Collect a background spectrum of the empty, clean ATR crystal. This will be automatically
subtracted from the sample spectrum.

o Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-
to-noise ratio.

o The spectrum is typically recorded in the range of 4000 to 400 cm~—1.

o Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding molecular vibrations and functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:
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o Sample Preparation and Introduction:

o For Gas Chromatography-Mass Spectrometry (GC-MS), dilute a small amount of the
sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

o Inject the dilute solution into the GC, where the compound is volatilized and separated
from the solvent.

e Instrumentation: Use a mass spectrometer, commonly a quadrupole analyzer, coupled with a
GC system.

e lonization:

o Utilize Electron lonization (EIl) at a standard energy of 70 eV. This method provides
reproducible fragmentation patterns.

e Mass Analysis:

o The generated ions are accelerated and separated by the mass analyzer based on their
mass-to-charge (m/z) ratio.

o Data Analysis:
o ldentify the molecular ion peak ([M]*).

o Analyze the isotopic distribution, specifically the [M+2]* peak, which should be
approximately one-third the intensity of the [M]* peak, confirming the presence of one
chlorine atom.

o ldentify and propose structures for the major fragment ions observed in the spectrum.

Logical Workflow Visualization

The following diagram illustrates a standard workflow for the spectroscopic characterization of
a novel or known chemical compound.
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Caption: Workflow for Spectroscopic Characterization of an Organic Compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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